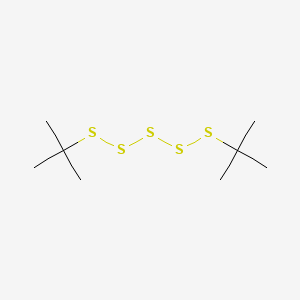

Di-tert-butyl pentasulphide

Description

Structure

3D Structure

Properties

CAS No. |

7330-32-7 |

|---|---|

Molecular Formula |

C8H18S5 |

Molecular Weight |

274.6 g/mol |

IUPAC Name |

2-(tert-butylpentasulfanyl)-2-methylpropane |

InChI |

InChI=1S/C8H18S5/c1-7(2,3)9-11-13-12-10-8(4,5)6/h1-6H3 |

InChI Key |

CZVOXOJHCICATK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SSSSSC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for Di Tert Butyl Pentasulphide

Precursor Selection and Stoichiometric Considerations

The synthesis of di-tert-butyl pentasulphide can be approached through different pathways, primarily involving the reaction of either tert-butyl mercaptans or a combination of isobutene and hydrogen sulphide with elemental sulphur. The stoichiometry of the reactants is a critical factor in determining the distribution of polysulphide chain lengths in the final product.

A common laboratory and potential industrial method for synthesizing di-tert-butyl polysulphides involves the direct reaction of tert-butyl mercaptan with elemental sulphur. This reaction is typically catalyzed by an amine base. In one documented procedure, a mole ratio of sulphur to tert-butyl mercaptan of approximately 1.5:1 was used. jpn.org Specifically, 3.33 moles of sulphur were reacted with 2.22 moles of tert-butyl mercaptan. jpn.org This excess of sulphur is intended to favor the formation of higher-order polysulphides like the target pentasulphide. The reaction proceeds with the evolution of hydrogen sulphide gas. jpn.orgjst.go.jp The steric hindrance of the tert-butyl group influences the course of the reaction, and under these conditions, tetrasulphides and higher polysulphides are formed preferentially over trisulphides. jst.go.jp

| Reactant | Molar Amount | Mass/Volume | Role |

|---|---|---|---|

| Sulfur | 3.33 mol | 106.6 g | Sulphur Source |

| Tert-butyl Mercaptan | 2.22 mol | 200.0 g (250 mL) | Tert-butyl Group Source |

An alternative synthetic route involves the reaction of isobutene, hydrogen sulphide (H₂S), and elemental sulphur. cpchem.com This method avoids the direct handling of foul-smelling mercaptans. The reaction is typically carried out in an autoclave under pressure, where a mixed gas of isobutene and hydrogen sulphide is bubbled through molten sulphur in the presence of a catalyst. cpchem.com The reaction conditions are generally set at temperatures between 120-135°C and pressures ranging from 0.3 to 3 MPa. cpchem.com In a specific experimental setup, 3.03 g of isobutene and 0.97 g of hydrogen sulphide were used as feed. The resulting product is a mixture of di-tert-butyl polysulphides with sulphur chain lengths ranging from three to nine, and an average sulphur bridge number between 4.5 and 5.5, indicating a significant presence of this compound. cpchem.com

Catalytic Systems in this compound Synthesis

Catalysts play a crucial role in facilitating the synthesis of this compound, enhancing reaction rates and influencing product distribution. Various catalytic systems, including amine-based catalysts and solid acid/base catalysts, have been investigated.

Amine-based catalysts are frequently employed in the synthesis of polysulphides from mercaptans and sulphur. jst.go.jp For the reaction involving tert-butyl mercaptan, triethylamine is an effective catalyst. jpn.org A small catalytic amount (e.g., 0.022 mol of triethylamine for 2.22 mol of mercaptan) is sufficient to initiate a vigorous reaction, which is then completed by heating. jpn.org The distribution of sulphur chain lengths in the final polysulphide product when using a liquid amine catalyst, such as dicyclohexylamine, has been found to be nearly identical to that obtained with certain solid catalysts. cpchem.com

Solid base catalysts offer a reusable and often more environmentally friendly alternative to liquid amine catalysts. jpn.org For the synthesis of di-tert-butyl polysulphide from isobutene, H₂S, and sulphur, catalysts consisting of alkali metal and alkaline earth metal oxides supported on γ-alumina have proven effective. cpchem.com These catalysts are prepared by loading the metal oxides onto the alumina (B75360) support via impregnation or ion exchange methods. cpchem.com

Research has shown that the catalytic activity increases with higher metal loading, reaching a plateau at approximately 0.5 mmol/g-Al₂O₃ for alkali metal catalysts and 0.3 mmol/g-Al₂O₃ for alkaline earth metal catalysts. cpchem.com Among these, alumina-supported potassium catalysts demonstrated activity comparable to the liquid amine catalyst dicyclohexylamine, with alkali metal catalysts generally being more effective than their alkaline earth metal counterparts. jpn.org The polysulphide product obtained using these solid base catalysts exhibits a distribution of sulphur bridges similar to that from amine-catalyzed reactions, with an average number centering around 4.5 to 5.5. cpchem.com

| Catalyst Type | Support | Optimal Metal Loading | Relative Effectiveness |

|---|---|---|---|

| Alkali Metal Oxides (e.g., K₂O) | γ-Alumina | ~0.5 mmol/g-Al₂O₃ | High |

| Alkaline Earth Metal Oxides | γ-Alumina | ~0.3 mmol/g-Al₂O₃ | Moderate |

MFI-type zeolites have also been explored as catalysts for the synthesis of di-tert-butyl polysulphide from isobutene, H₂S, and sulphur. The catalytic activity of these materials is linked to the nature of the heteroatom within the zeolite framework. It is suggested that strong acid sites on zeolites containing aluminum (Al) or gallium (Ga) in their framework are responsible for promoting the polysulphide synthesis reaction. In contrast, zeolites substituted with boron (B) show different catalytic behavior. The distribution of sulphur atoms in the polysulphide product formed over Al- or Ga-containing MFI zeolites was found to be almost identical to that produced using liquid amine catalysts.

Influence of Reaction Conditions on Product Formation and Distribution

The synthesis of this compound is part of a broader process that produces di-tert-butyl polysulphides (DTBPS), a mixture where tetrasulphides and pentasulphides are the predominant components cpchem.comjunyuanpetroleumgroup.com. The formation and distribution of the final products are highly dependent on carefully controlled reaction conditions.

Temperature and Pressure Optimization

Temperature is a critical parameter in the synthesis of di-tert-butyl polysulphides. The reaction between tert-butyl mercaptan and sulfur, often catalyzed by a base, involves specific temperature stages to ensure the desired product distribution and yield. An initial reaction may be conducted at a lower temperature, for instance around 35-40°C, after the addition of a catalyst which can cause an exothermic reaction prepchem.com. Following this initial phase, the temperature is typically raised to a higher level, such as 85°C, for a set duration to drive the reaction to completion and ensure the dissolution of the elemental sulfur prepchem.com.

In the context of its primary application as a sulfiding agent for hydrotreating catalysts, the decomposition temperature of DTBPS is crucial. DTBPS begins to decompose and release hydrogen sulfide (B99878) (H₂S) at temperatures as low as 160°C (320°F), which is lower than other sulfiding agents like dimethyl disulfide (DMDS) that decomposes around 200°C (392°F) reactor-resources.comjunyuanpetroleumgroup.com. This lower decomposition temperature is advantageous as it reduces the risk of premature reduction of metal oxides on the catalyst surface by hydrogen before sulfiding is complete cpchem.comreactor-resources.com.

Industrial sulfiding procedures with DTBPS specify a carefully controlled temperature ramp. The injection of DTBPS typically begins as the reactor temperature approaches 205°C (400°F). The temperature is then held in a range of 205-215°C (400–420°F) until H₂S is detected downstream ("breakthrough"). Subsequently, the temperature is raised to a secondary plateau, usually between 327-354°C (620–670°F), and held for several hours to ensure the complete sulfidation of the catalyst cpchem.comjunyuanpetroleumgroup.com. Temperatures should not exceed 260°C (500°F) until H₂S breakthrough is confirmed to avoid potential catalyst damage reactor-resources.com.

Pressure is another key factor, particularly in the industrial application of DTBPS for in-situ catalyst sulfiding, which is performed inside high-pressure hydroprocessing units. While specific pressure values for the synthesis itself are not extensively detailed in the provided literature, the sulfiding process occurs under significant hydrogen pressure to facilitate the reduction of the polysulfide and the formation of the active metal sulfide catalyst phase cpchem.comcpchem.com. Sufficient hydrogen pressure is also critical to prevent the precipitation of elemental sulfur from DTBPS decomposition, which can cause pressure drop issues in the reactor reactor-resources.com.

| Parameter | Value/Range | Stage | Purpose |

| Synthesis Temperature | 35-40°C | Initial Reaction | Control initial exothermic reaction |

| 85°C | Main Reaction | Drive reaction completion and dissolve sulfur | |

| Decomposition Temperature | ~160°C (320°F) | Sulfiding | Initiate H₂S release |

| Sulfiding Temperature | 205-215°C (400-420°F) | Primary Hold | Initial catalyst sulfidation |

| 327-354°C (620-670°F) | Secondary Hold | Complete sulfidation process |

Solvent Effects and Medium Considerations

The synthesis of di-tert-butyl polysulphides can be performed under various medium conditions. The reaction is typically carried out under alkaline conditions, which are necessary to activate the tert-butyl mercaptan junyuanpetroleumgroup.com. A base, such as sodium hydroxide or an amine like triethylamine, is used to deprotonate the mercaptan, forming a reactive thiolate anion. This anion then readily attacks the elemental sulfur, initiating the formation of the polysulfide chain prepchem.comjunyuanpetroleumgroup.com.

The reaction can be conducted without a solvent (neat), where the reactants themselves form the reaction medium. One documented synthesis involves the direct reaction of tert-butyl mercaptan and sulfur with a catalytic amount of triethylamine prepchem.com. In other cases, solvents may be employed. For related disulfide syntheses, solvents like acetone have been used google.com. The choice of solvent can influence reaction rates and product purity.

This compound itself has specific solubility properties. It is soluble in nonpolar organic solvents such as hexane (B92381) and white spirits but is insoluble in water junyuanpetroleumgroup.comcpchem.com. This property is relevant for both its synthesis and its application. During synthesis, the product's insolubility in water facilitates purification, as aqueous washes with sodium hydroxide and water can be used to remove impurities and unreacted starting materials prepchem.com. In its application as a sulfiding agent, it is injected into a hydrocarbon feed (like gasoil), with which it must be miscible cpchem.com.

| Medium/Solvent | Role/Property | Relevance |

| Alkaline Medium (e.g., NaOH, Triethylamine) | Catalytic | Activates tert-butyl mercaptan to form thiolate anion prepchem.comjunyuanpetroleumgroup.com. |

| Neat (No Solvent) | Reaction Medium | Simplifies the process by using reactants as the medium prepchem.com. |

| Organic Solvents (Hexane, White Spirits) | Solubility | DTBPS is soluble in these, relevant for handling and application junyuanpetroleumgroup.com. |

| Water | Insolubility | DTBPS is insoluble, which aids in aqueous workup and purification junyuanpetroleumgroup.comprepchem.com. |

Control of Sulfur Chain Length Distribution in Di-tert-butyl Polysulfides

Commercial DTBPS is not a single compound but a mixture of polysulphides, primarily di-tert-butyl tetrasulphide (S₄) and this compound (S₅) cpchem.comjunyuanpetroleumgroup.com. The control of the sulfur chain length is a crucial aspect of the synthesis, as it determines the sulfur content and reactivity of the final product. The average chain length in commercial products like TBPS 454 is approximately four chempoint.com.

The primary method for controlling the sulfur chain length is by adjusting the molar ratio of the reactants: tert-butyl mercaptan (t-BuSH) and elemental sulfur (S₈). A higher molar ratio of sulfur to mercaptan will generally lead to products with longer average polysulfide chains. For example, a synthesis using a molar ratio of sulfur to mercaptan of 1.5 (3.33 mol of sulfur to 2.22 mol of t-BuSH) yields a polysulfide product mixture prepchem.com.

In chemical equilibrium, pentasulfide (S₅²⁻) is often the most dominant polysulfide species formed initially, which then equilibrates to a distribution of other chain lengths nih.gov. The final step in the industrial production of DTBPS often involves purification and optimization, where the product is refined to achieve the desired sulfur chain length distribution for its specific application junyuanpetroleumgroup.com. While the precise methods for this refinement are proprietary, they likely involve techniques that can separate or selectively react polysulphides of different lengths.

Industrial Production Methodologies for Organosulfur Polysulfide Compounds

The industrial synthesis of di-tert-butyl polysulphides is a well-established and efficient process designed for large-scale production junyuanpetroleumgroup.com. The methodology is centered on the direct reaction of a mercaptan with elemental sulfur in an alkaline environment junyuanpetroleumgroup.com.

The core industrial process can be summarized in three key steps:

Activation of Mercaptan : The process begins with the activation of tert-butyl mercaptan. This is achieved by reacting it with a base, typically an aqueous solution of sodium hydroxide (NaOH) or an amine catalyst. The base removes the acidic proton from the thiol group (-SH) of the mercaptan, generating a highly reactive tert-butyl thiolate anion (t-BuS⁻) junyuanpetroleumgroup.com.

Reaction with Sulfur : The generated thiolate anion then nucleophilically attacks the eight-membered ring of elemental sulfur (S₈). This opens the ring and initiates the formation of a polysulfide chain attached to the tert-butyl group. This process continues as other thiolate anions react, leading to a mixture of di-tert-butyl polysulphides with varying sulfur chain lengths junyuanpetroleumgroup.com.

Purification and Optimization : After the reaction is complete, the crude product is subjected to purification. This typically involves washing with an aqueous base solution to remove any remaining mercaptan, followed by washing with water prepchem.com. The final stage involves refining the product to meet specific industrial requirements, such as a particular average sulfur chain length or viscosity. The product is then dried under vacuum to remove any residual water prepchem.com.

This production method is valued for its efficiency and the direct utilization of readily available raw materials junyuanpetroleumgroup.comchemicalbook.com. Companies like Chevron Phillips Chemical and Junyuan Petroleum Group are major producers, supplying DTBPS for its primary use as a catalyst sulfiding agent in the petroleum refining industry cpchem.comjunyuanpetroleumgroup.com. The final product is a light yellow, oily liquid with the highest sulfur content among commercially manufactured organic polysulphides cpchem.comjunyuanpetroleumgroup.com.

Chemical Reactivity and Mechanistic Investigations of Di Tert Butyl Pentasulphide

Sulfur-Sulfur Bond Dynamics and Cleavage Reactions

The reactivity of di-tert-butyl pentasulphide is dominated by the chemistry of its sulfur-sulfur bonds. These bonds are susceptible to cleavage by both electrophilic and nucleophilic agents, and they readily participate in sulfur-transfer reactions.

Electrophilic and Nucleophilic Scission of Polysulfide Bonds

The sulfur-sulfur bonds in this compound are relatively weak and can be readily broken. avantium.com This susceptibility allows for reactions with both electrophiles and nucleophiles. While specific studies on the electrophilic and nucleophilic scission of this compound are not extensively detailed in the provided results, the general principles of polysulfide chemistry suggest that nucleophiles would attack one of the sulfur atoms, leading to the displacement of a shorter-chain polysulfide anion. Conversely, electrophiles would coordinate to a sulfur atom, activating the bond for subsequent cleavage.

Sulfur-Transfer Kinetics and Mechanisms in Organosulfur Systems

Recent research has shed light on the kinetics of sulfur transfer from titanocene (B72419) (poly)sulfides to sulfenyl chlorides, providing insights that can be analogous to the behavior of this compound. rsc.org These reactions are remarkably fast, occurring on timescales from milliseconds to minutes. rsc.org The process involves a sequence of two S-S bond-forming steps. rsc.org

A study on the reaction of titanocene pentasulfide with disulfur (B1233692) dichloride revealed a rate-limiting intermolecular S-S bond formation followed by a rapid intramolecular cyclization. rsc.org In contrast, reactions with monofunctional sulfenyl chlorides proceed through two intermolecular S-S bond-forming steps with similar rates. rsc.org Computational studies suggest that these sulfur transfer reactions proceed through a four-membered transition state. rsc.org The rates of these reactions are relatively insensitive to temperature changes and the electronic properties of the sulfenyl chloride. rsc.org

Thermal Decomposition Pathways and Products

The thermal decomposition of this compound is a critical aspect of its application as a sulfiding agent. The process yields a variety of products, the distribution of which is influenced by temperature and the surrounding atmosphere.

Formation of Shorter-Chain Sulfides and Hydrogen Sulfide (B99878)

Under thermal stress, this compound breaks down to form shorter-chain sulfides and hydrogen sulfide (H₂S). reactor-resources.com The relatively weak S-S bonds are the first to cleave. avantium.com In the presence of a catalyst, the decomposition of this compound is significantly facilitated. avantium.com For instance, at 150°C over a NiMo catalyst, approximately 85% of the this compound decomposes, yielding about 55% tert-butyl mercaptan and 30% H₂S. avantium.com As the temperature increases, the decomposition approaches completion. avantium.com

Formation of Elemental Sulfur and Other Byproducts (e.g., Tertiary Butyl Mercaptan)

Tertiary butyl mercaptan is a primary intermediate in the thermal decomposition of this compound. cpchem.comavantium.com Isobutene and isobutane (B21531) are also significant non-sulfur-containing byproducts. reactor-resources.com The formation of elemental sulfur is a notable side reaction, particularly at intermediate temperatures when there is an insufficient supply of hydrogen. junyuanpetroleumgroup.comreactor-resources.com This can lead to the formation of solid polymeric products if olefins are also present. junyuanpetroleumgroup.com

The following table summarizes the key decomposition products of this compound.

| Precursor | Decomposition Products |

| This compound | Hydrogen sulfide, Isobutene, Isobutane, Tertiary butyl mercaptan, Elemental sulfur |

Influence of Reactive Atmospheres (e.g., Hydrogen, Nitrogen) on Decomposition

The composition of the reactive atmosphere plays a crucial role in the decomposition of this compound. Hydrogen is a key reactant in the sulfiding process, reacting with the decomposition products to form H₂S, which then sulfidizes the catalyst. cpchem.com An insufficient amount of hydrogen can lead to the precipitation of elemental sulfur. reactor-resources.com

Studies on the decomposition of di-tert-butyl trisulfide-1-oxide, a related compound, showed that the product distribution over time was different under air versus a nitrogen atmosphere, suggesting that the presence of oxygen can influence the reaction pathways. researchgate.net While a direct comparison for this compound is not available in the provided results, it is reasonable to infer that an inert atmosphere like nitrogen would primarily lead to thermal fragmentation, while a reactive atmosphere like hydrogen would actively participate in the chemical transformations.

The table below illustrates the product yields from the decomposition of this compound over a NiMo catalyst at different temperatures. avantium.com

| Temperature (°C) | This compound Conversion (%) | Tert-butyl Mercaptan Yield (%) | Hydrogen Sulfide Yield (%) |

| 150 | ~85 | ~55 | ~30 |

| 240 | Nearly 100 | - | - |

Redox Chemistry and Generation of Reactive Sulfur Species by Polysulfide Bonds

The chemistry of this compound is intrinsically linked to the broader class of organic polysulfides and their role in redox biology. Polysulfides are recognized as a significant category of Reactive Sulfur Species (RSS), a group of molecules that includes hydrogen sulfide (H₂S), persulfides, and other sulfur-containing compounds that play crucial roles in cellular signaling and homeostasis. rsc.orgnih.govnih.gov RSS are involved in a wide array of physiological processes, acting as signaling molecules and regulators of redox balance. rsc.orgnih.gov

Organic polysulfides (RSnR, where n ≥ 2), such as this compound, are characterized by their sulfur-sulfur (S-S) bonds, which are susceptible to both oxidation and reduction. nih.gov This dual reactivity allows them to participate in complex redox cycles. nih.gov In biological contexts, while they can act as reducing agents, they are often considered reactive, oxidizing species. nih.gov The reactivity of the polysulfide chain gives rise to other RSS. For instance, biological thiols like glutathione (B108866) can react with organic polysulfides to generate persulfides (RSSH) and lower-order sulfides. rsc.org

The generation of RSS is a key aspect of their biological function. Endogenous RSS, including various polysulfides, are produced by several enzymatic pathways and are found in both prokaryotic and eukaryotic cells. nih.govresearchgate.net These species, characterized by the presence of sulfane sulfur (a sulfur atom with six valence electrons and no charge), exhibit unique chemical properties that allow them to modulate redox signaling pathways. rsc.orgnih.gov The interconversion between different forms of RSS, such as the formation of persulfides from polysulfides, is central to their role as mediators in redox-dependent cellular processes. rsc.org

| Type of Reactive Sulfur Species (RSS) | General Formula | Description |

| Hydrogen Sulfide | H₂S | A gaseous signaling molecule involved in numerous physiological processes. rsc.orgnih.gov |

| Hydrogen Polysulfides | H₂Sn (n>1) | Inorganic polysulfides containing a chain of sulfur atoms. nih.govresearchgate.net |

| Organic Persulfides (Perthiols) | RSSH | Thiol compounds with an additional sulfur atom, acting as potent signaling molecules. rsc.orgresearchgate.net |

| Organic Polysulfides | RSnR (n≥2) | Compounds with a linear chain of two or more sulfur atoms flanked by organic groups, such as this compound. nih.govresearchgate.net |

| Thiosulfinates | RS(O)SR' | Disulfide S-oxides, considered reactive and oxidizing sulfur species. nih.gov |

Reactions with Organic Functional Groups (e.g., Olefin Sulfurization)

This compound is a representative product of a significant industrial process known as olefin sulfurization. rsc.orgnih.gov This process involves the reaction of olefins (hydrocarbons containing at least one carbon-carbon double bond) with sulfur or sulfur-containing compounds at high temperatures to produce complex mixtures of branched organic polysulfides. rsc.orgmagnuminternationalinc.com These "sulfurized olefins" are indispensable additives in industrial lubricants and metalworking fluids, where they function primarily as extreme pressure (EP) and anti-wear agents. rsc.orgmagnuminternationalinc.com

The reaction to form these materials can be carried out by directly heating an olefin, such as isobutylene, with elemental sulfur. googleapis.com Alternatively, the process can involve a two-step approach where the olefin is first reacted with a sulfur halide, like sulfur monochloride, and the resulting intermediate is then treated with an alkali metal sulfide to form the final polysulfide product. google.com The resulting sulfurized olefins are typically a mixture of compounds, including various alkyl polysulfides. googleapis.com Specifically, products like Di-tert-butyl polysulfide are noted for their high sulfur content. cpchem.com

Beyond their synthesis from olefins, Di-tert-butyl polysulfides are used for their reactivity toward other functional groups. A major application is as a sulfiding agent for hydrotreating and hydrocracking catalysts in oil refineries. cpchem.comzxchem.com In this role, this compound is used to convert metal oxides on the surface of catalysts (e.g., molybdenum oxide) into their more active metal sulfide form, a critical step for processes that remove sulfur from petroleum products. cpchem.com The compound is valued for this application because it decomposes at a relatively low temperature to produce the H₂S needed for sulfiding, without introducing undesirable byproducts into the refinery process stream. cpchem.com

| Application | Function of Di-tert-butyl Polysulfide | Industry |

| Lubricant Additive | Acts as an extreme pressure (EP) and anti-wear additive. rsc.orgzxchem.com | Automotive, Industrial Manufacturing |

| Metalworking Fluids | Provides a protective film on metal surfaces under high pressure. magnuminternationalinc.com | Metalworking, Machining |

| Catalyst Sulfiding | Serves as a source of H₂S to activate hydrotreating catalysts. cpchem.comzxchem.com | Oil & Gas Refining |

| Rubber Vulcanization | Can act as a vulcanizing agent to improve rubber elasticity and strength. zxchem.com | Rubber & Polymer |

| Corrosion Inhibition | Used as a corrosion inhibitor, particularly in pipelines. zxchem.com | Oil & Gas |

Spectroscopic and Chromatographic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular skeleton.

The analysis of di-tert-butyl pentasulphide using Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy reveals a simple and highly symmetric structure. Due to the equivalence of the two tert-butyl groups, the ¹H NMR spectrum is expected to show a single sharp signal (a singlet), as all 18 protons are in identical chemical environments. utsouthwestern.educarlroth.com Similarly, the ¹³C NMR spectrum would display two distinct signals: one for the two equivalent quaternary carbons directly bonded to the sulfur chain and another for the six equivalent methyl carbons. chemicalbook.com

While specific literature data for this compound is sparse, the expected chemical shifts can be inferred from analogous structures like di-tert-butyl disulfide.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity |

|---|---|---|

| ¹H | ~1.3 - 1.5 ppm | Singlet (s) |

| ¹³C (C-S) | ~45 - 50 ppm | Not Applicable |

Note: These are estimated values based on typical ranges for tert-butyl groups attached to sulfur.

Directly probing the sulfur backbone of polysulfides via Sulfur-33 (³³S) NMR is a more specialized and challenging endeavor. The ³³S isotope has a low natural abundance (0.76%) and is a quadrupolar nucleus (spin I = 3/2), which often results in very broad signals. huji.ac.il This broadness increases with the asymmetry of the sulfur atom's environment. huji.ac.il

For a linear polysulfide like this compound (tBu-S-S-S-S-S-tBu), the sulfur atoms are in different chemical environments: two alpha-sulfurs bonded to the tert-butyl groups, two beta-sulfurs, and one central gamma-sulfur. In theory, ³³S NMR could distinguish between these, providing invaluable information about the polysulfide chain itself. However, the low sensitivity and significant line broadening make high-resolution ³³S NMR for such compounds technically difficult to achieve. huji.ac.ilrsc.org Research in this area often focuses on more symmetric inorganic sulfides or requires isotopic enrichment and advanced solid-state NMR techniques to obtain meaningful data. researchgate.netresearchgate.netpascal-man.com

Mass Spectrometry (MS) Applications in Compound Identification and Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

In mass spectrometry, this compound (C₈H₁₈S₅) would produce a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature for its identification is the distinctive isotopic pattern caused by the presence of five sulfur atoms. Sulfur has a naturally occurring heavy isotope, ³⁴S, with an abundance of approximately 4.2%.

The presence of multiple sulfur atoms leads to a characteristic cluster of peaks around the molecular ion. The relative intensities of the M⁺, M+1 (due to ¹³C), and particularly the M+2 (due to one ³⁴S atom), M+4 (two ³⁴S atoms), and subsequent isotopic peaks provide a high-confidence "fingerprint" for the number of sulfur atoms in the molecule. nih.gov This isotopic signature is a crucial tool for confirming the presence of a polysulfide and distinguishing it from compounds containing fewer sulfur atoms.

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for analyzing this compound when it is part of a complex mixture, such as in industrial sulfiding agents or as a reaction intermediate. nih.govhzdr.de In this technique, the gas chromatograph first separates the components of the mixture based on their volatility and interaction with the chromatographic column. jeol.com As each separated component, including this compound, elutes from the column, it enters the mass spectrometer. The mass spectrometer then generates a mass spectrum for each component, allowing for its positive identification based on its molecular ion and fragmentation pattern. This hyphenated technique provides both qualitative and quantitative information about the presence of the compound in a sample. nih.govjeol.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Characterization

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. bohrium.comnih.gov

For this compound, the FT-IR spectrum is dominated by the vibrations of the tert-butyl groups. researchgate.netresearchgate.net The key expected absorption bands include:

C-H Stretching: Strong absorptions in the region of 2970-2870 cm⁻¹, characteristic of the methyl groups.

C-H Bending: Absorptions around 1460 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric) for the methyl C-H bonds. The symmetric bending often appears as a characteristic doublet for the tert-butyl group.

C-S Stretching: These vibrations are typically weak and appear in the fingerprint region of the spectrum, usually between 700-600 cm⁻¹.

S-S Stretching: The sulfur-sulfur bond stretching vibrations are notoriously weak in IR spectroscopy and are often difficult to observe, typically falling in the 500-400 cm⁻¹ range.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H Stretch (sp³) | 2970 - 2870 | Strong |

| C-H Bend (asymmetric) | ~1460 | Medium |

| C-H Bend (symmetric) | ~1370 | Medium |

| C-S Stretch | 700 - 600 | Weak |

High-Performance Liquid Chromatography (HPLC) for Purity and Composition Assessment

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for separating, identifying, and quantifying components in a mixture. In the context of this compound, HPLC is primarily utilized to assess its purity and to determine the distribution of different polysulphide species (e.g., disulfide, trisulfide, tetrasulfide, pentasulfide).

The fundamental principle of HPLC involves the passage of a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material. Each component in the mixture interacts slightly differently with the adsorbent material, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column.

For the analysis of organic polysulphides like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. osti.gov In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. The separation is based on the hydrophobic interactions between the analytes and the stationary phase. Longer-chain polysulphides, being more nonpolar, tend to have longer retention times on the column.

A critical aspect of analyzing polysulphides by HPLC is that they are often derivatized before analysis. osti.gov This is because ionic polysulphide species are not well-retained on standard reversed-phase columns. Derivatization converts the ionic polysulphides into more stable, covalent compounds that can be readily separated and detected. osti.gov

The separated components are typically detected using an ultraviolet-visible (UV-Vis) detector or a mass spectrometer (MS). rsc.org UV-Vis detectors are suitable because sulfur-sulfur bonds in polysulphides absorb UV light. When coupled with a mass spectrometer (HPLC-MS), the technique provides not only quantitative data but also structural information about the individual polysulphide species, confirming their identity by their mass-to-charge ratio. osti.govrsc.org The choice of mobile phase, typically a mixture of acetonitrile (B52724) and water, can be run in either isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation. rsc.org

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C18 (octadecylsilyl) bonded silica (B1680970) gel |

| Mobile Phase | Acetonitrile/Water mixture |

| Detection | UV-Vis Detector or Mass Spectrometry (MS) |

| Derivatization | Often employed to enhance separation and detection of polysulphide species |

This table provides a generalized overview of common HPLC conditions. Specific parameters may be adjusted by researchers to optimize the separation for their particular sample and analytical goals.

X-ray Fluorescence Spectrometry for Elemental Compositional Analysis

X-ray Fluorescence (XRF) Spectrometry is a non-destructive analytical technique used to determine the elemental composition of materials. malvernpanalytical.com It is particularly well-suited for the analysis of sulfur content in various substances, including organic compounds like this compound. rigaku.com

The principle of XRF involves irradiating a sample with high-energy X-rays from a controlled X-ray source. When an atom in the sample is struck by an X-ray of sufficient energy, an electron from one of its inner orbital shells is displaced. This creates a vacancy, which is immediately filled by an electron from a higher energy orbital. As the electron transitions to the lower energy level, it releases a fluorescent X-ray. The energy of this emitted X-ray is characteristic of the element from which it originated. clu-in.org

By measuring the energy and intensity of the emitted fluorescent X-rays, XRF can identify the elements present in the sample and their relative concentrations. clu-in.org For the analysis of this compound, XRF is primarily used to quantify the total sulfur content. This is a critical quality control parameter, as the sulfur content directly relates to the performance of the material in its intended applications.

One of the major advantages of XRF is the simple sample preparation. rigaku.comrigaku.com Liquid samples like this compound can often be analyzed directly by pouring them into a sample cup. rigaku.com This minimizes the potential for errors that can be introduced during more complex sample preparation procedures. Wavelength Dispersive X-ray Fluorescence (WDXRF) is a type of XRF that offers high resolution and low detection limits, making it particularly suitable for accurate sulfur analysis. malvernpanalytical.com

While XRF is excellent for elemental analysis, it does not provide information about the chemical bonding or the specific molecular structure of the compounds present. researchgate.net Therefore, it is often used in conjunction with other techniques like HPLC to obtain a complete characterization of the material.

Table 2: Illustrative Elemental Composition Data for a Di-tert-butyl polysulphide Sample from XRF Analysis

| Element | Atomic Number | Characteristic X-ray Line | Typical Concentration Range (wt%) |

|---|---|---|---|

| Carbon (C) | 6 | Kα | Not typically measured by XRF |

| Hydrogen (H) | 1 | Kα | Not measured by XRF |

| Sulfur (S) | 16 | Kα | ~54% cpchem.com |

Note: XRF is not typically used to measure light elements like carbon and hydrogen. The primary application for this compound is the accurate determination of the sulfur content.

Advanced Applications in Materials Science and Chemical Synthesis

Role as an Extreme Pressure Additive in Lubricant Formulations

Di-tert-butyl pentasulphide serves as an effective extreme pressure (EP) additive, particularly in the formulation of industrial and automotive gear oils and greases. rsc.orgresearchgate.net EP additives are crucial in lubricants designed for applications where machinery operates under high load and speed, conditions that can lead to the rupture of the lubricant film and catastrophic wear of metal components. ucc.ie

The anti-wear and extreme pressure resistance of this compound stems from its ability to chemically modify metal surfaces under tribological stress. The general mechanism for sulfur-based EP additives involves a chemical reaction with the metal surface at the high temperatures and pressures generated at the points of contact between moving parts. researchgate.net

The pentasulphide (S-S) bonds in the this compound molecule are relatively weak and can break under these demanding conditions. This decomposition releases active sulfur, which then reacts with the iron or other metal surfaces to form a tenacious, protective metal sulfide (B99878) layer. researchgate.net This tribochemical film exhibits a layered crystalline structure, which acts as a solid lubricant, preventing direct metal-to-metal contact, thereby reducing friction and preventing welding and scuffing of the surfaces. researchgate.net Notably, pentasulfides are known to release this active sulfur at lower temperatures compared to other polysulfides, making them effective in a broader range of operating conditions, especially in low-speed, high-torque scenarios. ucc.ie

The formation of this sacrificial layer is a dynamic process; the film is worn away during operation but is continuously replenished by the reaction of the additive with the freshly exposed metal surface, ensuring sustained protection.

The effectiveness of a lubricant additive is also dependent on its compatibility and solubility in the base oil. This compound is a non-polar molecule, which generally dictates its solubility characteristics. It is soluble in hydrocarbon-based fluids like hexane (B92381) and white spirits, which are components of mineral base oils. cpchem.com This suggests good compatibility with conventional mineral oils.

While specific research on its compatibility with a wide range of synthetic base oils is not extensively detailed in the public domain, its non-polar nature implies it would be most compatible with hydrocarbon-based synthetic oils such as polyalphaolefins (PAOs). Its solubility in polar synthetic base oils like esters or polyalkylene glycols (PAGs) may be more limited, potentially requiring the use of co-solvents or solubilizing agents in such formulations.

Functionality as a Catalyst Presulfurization Agent in Petrochemical and Refining Processes

In the petrochemical and refining industries, this compound, often referred to by trade names such as TBPS 454, is a key chemical used for the in-situ presulfurization of hydrotreating catalysts. cpchem.comavantium.com These catalysts are essential for removing sulfur (hydrodesulfurization, HDS) and other impurities from petroleum feedstocks.

Hydrotreating catalysts, typically composed of cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) oxides on an alumina (B75360) support, are delivered in their oxide form, which is catalytically inactive. junyuanpetroleumgroup.comkiche.or.kr To activate them, the metal oxides must be converted into their corresponding metal sulfides. This compound serves as a sulfiding agent for this purpose. junyuanpetroleumgroup.com

The process involves injecting the liquid this compound into the hydrocarbon feed stream, which then passes through the catalyst bed under controlled temperature and hydrogen pressure. The this compound decomposes to generate hydrogen sulfide (H₂S) in-situ, which is the primary sulfiding agent. avantium.comjunyuanpetroleumgroup.com The H₂S then reacts with the metal oxides on the catalyst surface, transforming them into the active crystalline metallic sulfide phase. cpchem.comjunyuanpetroleumgroup.com This in-situ sulfidation allows for precise control over the activation process, ensuring maximum catalyst activity is achieved safely within the processing unit. cpchem.comjunyuanpetroleumgroup.com

Table 1: Comparison of Sulfiding Agents

| Property | Di-tert-butyl Polysulfide (TBPS) | Dimethyl Disulfide (DMDS) |

|---|---|---|

| Sulfur Content (% wt) | ~54% | ~68% |

| Decomposition Temperature | As low as 160°C (320°F) | ~200°C (392°F) |

| Primary Decomposition Products | H₂S, Isobutane (B21531), Isobutene | H₂S, Methane (B114726) |

| Flash Point | ~100°C | ~16°C |

| Flammability | Non-flammable liquid | Flammable |

This table is generated based on data from sources avantium.comreactor-resources.comafpm.org.

The proper application of this compound is critical for optimizing the performance of hydrotreating catalysts. One of its advantages is its lower decomposition temperature compared to other sulfiding agents like dimethyl disulfide (DMDS), which can reduce the risk of reducing the metal oxides before they are sulfided, a phenomenon that can harm catalyst activity. cpchem.comreactor-resources.com

The sulfiding procedure is typically a multi-step process involving carefully controlled temperature ramps. The injection of this compound usually begins as the reactor temperature approaches 205-215°C (400-420°F). cpchem.com The temperature is held in this range until a "breakthrough" of H₂S is detected in the recycle gas, indicating the initial sulfidation is underway. cpchem.com Subsequently, the temperature is raised to a higher plateau, typically between 327-354°C (620-670°F), to complete the sulfidation process and ensure the formation of the stable, highly active catalyst species. cpchem.com This controlled, staged sulfidation is key to developing optimal catalyst activity and ensuring its long-term stability and operational life.

The thermal decomposition of this compound in the presence of a catalyst and hydrogen yields several products that must be managed. The primary desired product is hydrogen sulfide (H₂S), which performs the sulfidation. Other byproducts include isobutane and intermediate compounds like tert-butyl mercaptan. junyuanpetroleumgroup.comafpm.org

A key challenge in using this compound is the potential for forming elemental sulfur if the decomposition occurs at intermediate temperatures (below 260°C or 500°F) with insufficient hydrogen. junyuanpetroleumgroup.comreactor-resources.com This elemental sulfur can precipitate and, in combination with olefins in the feed, form solid polymeric products that can lead to an increased pressure drop across the reactor, hindering operations. junyuanpetroleumgroup.com To mitigate this, the injection point of the sulfiding agent is located as close as possible to the catalyst bed to minimize residence time in the preheating section. junyuanpetroleumgroup.com Gas-phase sulfiding with this compound is generally avoided due to the increased risk of solid formation. cpchem.com

The hydrocarbon byproduct, isobutane, is heavier than the methane produced from DMDS decomposition. reactor-resources.com This can be an advantage as the isobutane tends to exit the process with the liquid hydrocarbon stream, which helps to maintain the purity of the hydrogen recycle gas. reactor-resources.com

Table 2: Decomposition of Di-tert-butyl Polysulfide (TBPS) over a NiMo Catalyst

| Temperature (°C) | TBPS Conversion (%) | Tert-butyl Mercaptan Yield (%) | H₂S Yield (%) |

|---|---|---|---|

| 150 | ~85% | ~55% | ~30% |

| 240 | Nearly 100% | Decreases as it converts to H₂S | Peaks above 220°C |

This table is generated based on data from a study on TBPS decomposition. avantium.com

Application as a Vulcanizing Agent in Polymer Science

This compound is recognized as an effective vulcanizing agent in the polymer industry. It serves as a sulfur donor, facilitating the cross-linking of polymer chains in elastomers such as natural rubber (NR) and synthetic rubbers like styrene-butadiene rubber (SBR) and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber. wikipedia.org The process of vulcanization transforms the plastic rubber into an elastic material with enhanced mechanical properties. lusida.com

The use of this compound and other organic polysulphides is a key component of modern "efficient vulcanization" (EV) systems. wikipedia.org These systems are designed to create a higher proportion of thermally stable monosulfidic and disulfidic cross-links compared to conventional systems that use elemental sulfur, which tend to form less stable polysulfidic bridges. wikipedia.org This controlled cross-linking leads to vulcanizates with improved heat resistance and aging properties.

As a vulcanization accelerator, di-tert-butyl polysulphide can significantly shorten the curing time, which enhances production efficiency. zhonganindustry.com The resulting rubber products exhibit improved physical properties and chemical stability, including better strength, wear resistance, and resistance to aging. zhonganindustry.com

Mechanisms of Sulfur Cross-linking in Polymeric Matrices

The mechanism of sulfur vulcanization is a complex process that is generally believed to involve both ionic and free-radical pathways. yg-1.com The process begins with the thermal decomposition of the sulfur donor, in this case, this compound. This decomposition generates reactive sulfur species.

In accelerated sulfur vulcanization, activators like zinc oxide and stearic acid play a crucial role. They react with the accelerator fragments to form a complex. yg-1.com This complex then reacts with the sulfur donor to create an active sulfurating agent. This agent is a polysulphide with an accelerator-derived group at the end.

The active sulfurating agent then reacts with the rubber polymer at the allylic position, which is the carbon atom adjacent to a double bond in the polymer backbone. yg-1.com This leads to the formation of cross-link precursors, which are polymer chains with pendant polysulphide groups. Finally, these precursors react with other polymer chains to form stable sulfur cross-links (C-Sₓ-C), creating a three-dimensional network structure within the rubber. wikipedia.org The length of these sulfur bridges (the value of x) can vary, leading to monosulfidic (x=1), disulfidic (x=2), or polysulfidic (x>2) links.

Development of Advanced Vulcanization Systems

Advanced vulcanization systems aim to optimize the properties of the final rubber product by controlling the type and density of cross-links. This compound is a key ingredient in the formulation of such advanced systems, particularly in efficient vulcanization (EV) and semi-efficient vulcanization (semi-EV) systems. wikipedia.org

These systems are characterized by a higher ratio of accelerator to sulfur, which favors the formation of shorter, more thermally stable monosulfidic and disulfidic cross-links. Vulcanizates with a higher proportion of these shorter links exhibit superior resistance to thermal degradation and reversion, which is the loss of cross-links and mechanical properties upon over-curing or aging at high temperatures. wikipedia.org

A study on a binary accelerator system for natural rubber, which included N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS), demonstrated that the combination of different accelerators could create a synergistic effect, improving both the cure characteristics and the physical-mechanical properties of the vulcanizate. researchgate.net The use of this compound in conjunction with other accelerators allows for precise control over the vulcanization process, enabling the production of rubber components with tailored properties for demanding applications.

| Vulcanization System | Typical Cross-link Structure | Key Properties |

| Conventional (High Sulfur) | Predominantly Polysulfidic | High tensile and tear strength, good fatigue resistance |

| Efficient (EV) (Low Sulfur) | Predominantly Monosulfidic and Disulfidic | Excellent heat and aging resistance, low compression set |

| Semi-Efficient (Semi-EV) | Mix of Polysulfidic and shorter links | A compromise between the properties of conventional and EV systems |

Polymer Modification and Enhancement of Material Properties

Mechanical Properties: The formation of a denser and more stable cross-link network generally leads to an increase in the modulus (a measure of stiffness) and hardness of the rubber. nih.gov Studies have shown that the type of cross-link significantly affects the mechanical properties of the vulcanized rubber. nih.gov While polysulfidic cross-links are associated with higher tensile and tear strength, the more stable monosulfidic and disulfidic links provided by EV systems with this compound contribute to better retention of these properties over time, especially at elevated temperatures. wikipedia.org Research on vulcanized natural rubber has shown that the cross-linking process is crucial for achieving excellent elasticity and deformation recovery. nih.gov

Thermal and Aging Resistance: One of the primary benefits of using this compound in advanced vulcanization systems is the enhancement of thermal stability and aging resistance. zhonganindustry.com The higher proportion of strong, stable C-S and C-S-S bonds compared to weaker S-S bonds in longer polysulphide chains makes the vulcanizate less susceptible to degradation from heat and oxygen. This results in a longer service life for rubber products, particularly in harsh operating environments. zhonganindustry.com

Consideration as a Coking Inhibitor in Ethylene Cracking and Related Petrochemical Systems

In the petrochemical industry, this compound is utilized as a coking inhibitor in the steam cracking of hydrocarbons to produce ethylene. google.com During the high-temperature cracking process, the formation of coke on the inner surfaces of the furnace tubes is a significant operational problem. Coke buildup reduces heat transfer efficiency, increases pressure drop, and necessitates periodic shutdowns for decoking, leading to production losses. google.comgoogle.com

This compound acts as a sulfiding agent. cpchem.com When injected into the hydrocarbon feed, it decomposes at high temperatures to release sulfur species. These species react with the metal surfaces of the cracker tubes, forming a passivation layer of metal sulfide. This layer is less catalytically active towards coke formation than the bare metal, thereby inhibiting the reactions that lead to coke deposition. google.com

Environmental Behavior and Degradation Research of Di Tert Butyl Polysulfides

Biodegradation Studies and Pathways in Environmental Compartments

Studies on the biodegradability of Di-tert-butyl polysulphide indicate that it is not readily biodegradable. cpchem.com Aerobic biodegradation tests have shown limited degradation, with one study reporting 6% degradation over 63 days and another indicating 13% degradation in 28 days. This suggests a significant persistence of the compound in environments where microbial degradation is the primary removal mechanism.

While specific biodegradation pathways for Di-tert-butyl pentasulphide are not extensively detailed in scientific literature, the breakdown of the molecule likely involves the degradation of its constituent parts. One of the known breakdown products of Di-tert-butyl polysulphide is tert-butyl mercaptan. cpchem.com The biodegradation of tert-butyl mercaptan has been studied more thoroughly. It can be partially mineralized to carbon dioxide by mixed microbial cultures isolated from petroleum-contaminated soil. omicsonline.orgresearchgate.net The half-life of tert-butyl mercaptan in water with such a mixed culture has been observed to be as short as six days. researchgate.net Some bacteria, like Alcaligenes faecalis, have demonstrated the ability to mineralize a significant portion of tert-butyl mercaptan under laboratory conditions. researchgate.net The degradation of tert-butyl mercaptan in water generally follows first-order kinetics. omicsonline.orgresearchgate.net The initial breakdown of this compound into tert-butyl mercaptan is a critical step, which is then followed by the slower degradation of the mercaptan.

Adsorption and Mobility Characteristics in Soil, Sediment, and Water Systems

The mobility of this compound in the environment is largely dictated by its high affinity for organic matter and its low solubility in water. Organic sulfur compounds are generally found to be largely immobile in soil environments. usda.gov This is consistent with the physical and chemical properties of this compound, which indicate a strong tendency to adsorb to soil and sediment particles, limiting its movement through the environment.

The insolubility of Di-tert-butyl polysulphide in water further contributes to its lack of mobility in aqueous systems. junyuanpetroleumgroup.com Chemicals with low water solubility tend to partition out of the water phase and onto solid matrices like soil and sediment. This behavior reduces the potential for this compound to be transported over long distances in surface water or to leach into groundwater. The combination of high adsorption potential and low water solubility firmly places this compound in the category of compounds with low environmental mobility.

| Property | Value | Implication for Mobility |

|---|---|---|

| Water Solubility | Insoluble | Low mobility in water |

| log Kow | 5.6 | High potential for adsorption to organic matter |

| Mobility in Soil | Low | Expected to be strongly adsorbed to soil and sediment |

Volatilization Processes from Aquatic Environments

Volatilization is a significant environmental fate process for some chemicals, allowing them to move from aquatic environments into the atmosphere. The potential for a chemical to volatilize is primarily determined by its Henry's Law constant, which relates its concentration in the air to its concentration in water at equilibrium. wikipedia.org A higher Henry's Law constant indicates a greater tendency for the chemical to partition into the gas phase.

Future Research Trajectories for Di Tert Butyl Pentasulphide

Development of Novel Synthetic Routes with Enhanced Selectivity and Sustainability

The current synthesis of di-tert-butyl polysulphide often results in a mixture of polysulphides with varying sulphur chain lengths, primarily tetra- and pentasulphides. junyuanpetroleumgroup.comcpchem.com A significant future research direction lies in the development of novel synthetic routes that offer greater control over the sulphur chain length, leading to the selective formation of di-tert-butyl pentasulphide.

One promising approach involves the use of catalysts to direct the reaction between a sulphur source and a tert-butyl precursor. Research into the synthesis of di-t-butyl-polysulphide has explored the use of solid base catalysts, such as alkali metal and alkaline earth metal oxides on alumina (B75360), to facilitate the reaction of isobutene, hydrogen sulphide, and sulphur. researchgate.net Future investigations could focus on designing more sophisticated catalysts that can precisely control the polysulphide chain length.

Furthermore, there is a growing emphasis on developing sustainable synthetic methods for polysulphides. rsc.orgresearchgate.netflinders.edu.au This includes the use of renewable starting materials and greener reaction conditions. For instance, inverse vulcanization has emerged as a sustainable method for polysulphide synthesis, often utilizing industrial by-products like elemental sulphur. researchgate.netrsc.org Exploring the applicability of such methods to the synthesis of DTBPS could lead to more environmentally friendly production processes. Electrochemical methods also present a potential avenue for the controlled synthesis of organic polysulphides from disulphides and elemental sulphur. nih.gov

Future research in this area could focus on:

Catalyst Design: Developing catalysts that can selectively produce pentasulphide chains.

Sustainable Precursors: Investigating the use of bio-based tert-butyl sources.

Green Solvents and Conditions: Optimizing reaction conditions to minimize waste and energy consumption. flinders.edu.au

Electrochemical Synthesis: Exploring electrochemical methods for precise control over polysulphide chain length. nih.gov

In-depth Mechanistic Studies of Complex Reaction Systems and Intermediates

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its existing applications and discovering new ones. While it is known to decompose and release elemental sulphur, particularly in its application as a sulfiding agent, the detailed mechanistic pathways are not fully elucidated. junyuanpetroleumgroup.comcpchem.com

Future research should focus on detailed kinetic and mechanistic studies of its thermal decomposition and its reactions with other molecules. This could involve the use of advanced spectroscopic techniques to identify and characterize transient intermediates. For example, studies on the pyrolysis of di-tert-butyl sulphide have utilized automated reaction mechanism generators and ab initio calculations to understand the decomposition pathways, a strategy that could be applied to the pentasulphide. rsc.org

Investigating the role of the polysulphide chain length in reaction mechanisms is another critical area. Understanding how the five-sulphur chain in DTBPS influences its reactivity compared to other di-tert-butyl polysulphides (e.g., disulphide, trisulphide, tetrasulphide) will provide valuable insights. Mechanistic studies on related compounds, such as the enantioselective oxidation of di-tert-butyl disulphide, have provided detailed insights into reaction pathways and the influence of catalysts. nih.gov Similar in-depth studies on DTBPS are warranted.

Key research questions to address include:

What are the primary decomposition pathways of this compound under various conditions?

What are the key reactive intermediates formed during its reactions?

How does the pentasulphide linkage influence the reaction kinetics and product distribution compared to shorter or longer polysulphide chains?

What is the detailed mechanism of its action as a sulfiding agent?

Exploration of New Applications in Emerging Chemical Technologies

Currently, the primary application of this compound is as a sulfiding agent in the refining industry to activate hydrotreating catalysts. junyuanpetroleumgroup.comcpchem.com However, the unique properties of the polysulphide moiety suggest that DTBPS could find applications in a broader range of emerging chemical technologies.

The ability of organic polysulphides to act as hydrogen sulphide (H₂S) donors has opened up avenues for their use in biological and medicinal chemistry. researchgate.netresearchgate.netnsf.govacs.org H₂S is a gasotransmitter with various physiological roles, and developing controlled H₂S-releasing molecules is of significant interest. Future research could explore the potential of DTBPS as an H₂S donor, investigating its release profile and potential therapeutic applications.

The high sulphur content of DTBPS also makes it a candidate for use in advanced energy storage systems, such as lithium-sulphur batteries. researchgate.net Polysulphides are key components in the charge-discharge cycle of these batteries, and incorporating them into the cathode material can improve performance.

Further research could also investigate the use of DTBPS as a precursor for synthesizing sulphur-containing polymers and materials with unique optical, electronic, or self-healing properties. rsc.org

Potential new application areas for exploration include:

Biomedical Applications: As a controlled H₂S-releasing agent. researchgate.netacs.org

Energy Storage: In the development of high-performance lithium-sulphur batteries. researchgate.net

Polymer Chemistry: As a monomer or cross-linking agent for novel sulphur-rich polymers.

Extreme Pressure Additives: In lubricants, leveraging the properties of polysulphides. uni-hamburg.de

Advanced Materials Design Incorporating Polysulfide Moieties for Tailored Performance

The incorporation of polysulphide moieties into advanced materials can impart unique and desirable properties. Future research should focus on using this compound as a building block for designing new materials with tailored performance characteristics.

The dynamic nature of the sulphur-sulphur bond in polysulphides can be exploited to create self-healing and recyclable materials. rsc.org By incorporating DTBPS into polymer networks, it may be possible to develop materials that can repair damage and be reprocessed, contributing to a circular economy.

The high refractive index of sulphur-containing materials makes them attractive for optical applications. Investigating the synthesis of polymers from DTBPS could lead to the development of novel optical materials.

Furthermore, the ability of polysulphides to bind to heavy metals suggests potential applications in environmental remediation. researchgate.net Materials functionalized with this compound could be designed for the selective capture of heavy metal ions from contaminated water.

Future research in materials design could focus on:

Self-Healing Polymers: Utilizing the dynamic S-S bonds of DTBPS. rsc.org

High Refractive Index Materials: For optical applications.

Environmental Remediation: Developing sorbents for heavy metal capture. researchgate.net

Stimuli-Responsive Materials: Designing materials that respond to external stimuli such as light or temperature.

Integration of Computational and Experimental Approaches for Comprehensive Structure-Reactivity Understanding

A synergistic approach that combines computational modeling and experimental studies will be instrumental in advancing the understanding of this compound. researchgate.net Computational chemistry can provide valuable insights into the structure, bonding, and reactivity of DTBPS, guiding experimental work and helping to interpret results.

Density functional theory (DFT) calculations can be employed to model the geometry, electronic structure, and vibrational frequencies of this compound and its reaction intermediates. This can aid in the analysis of spectroscopic data and provide a deeper understanding of its chemical bonding.

Molecular dynamics simulations can be used to study the behavior of DTBPS in different environments, such as in solution or at interfaces, which is relevant for its application in lubricants and as a sulfiding agent. These simulations can provide insights into its conformational dynamics and interactions with other molecules.

The integration of computational and experimental approaches has been successfully applied to study the reaction mechanisms of other organic compounds, providing a powerful tool for elucidating complex chemical processes. rsc.orgnih.govnih.govchemrxiv.org Applying these integrated strategies to DTBPS will be crucial for a comprehensive understanding of its structure-reactivity relationships.

Key areas for integrated computational and experimental research include:

Thermochemical Properties: Accurately predicting the bond dissociation energies and heats of formation.

Reaction Pathways: Mapping out the potential energy surfaces for its decomposition and other reactions.

Spectroscopic Characterization: Combining experimental spectra with theoretical calculations for unambiguous assignments.

Solvent Effects: Understanding how the solvent influences its reactivity and conformational preferences.

By pursuing these future research trajectories, the scientific community can unlock the full potential of this compound, leading to improved synthetic methods, a deeper fundamental understanding of its chemistry, and the development of novel applications in a wide range of technological fields.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.